[3,3-Dimethyl-1,2-benziodoxol-1(3H)-yl] azide
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Description
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as Togni’s Reagent, is an easily accessible hypervalent iodine compound . It acts as an electrophilic CF3-transfer reagent for direct, mild, and efficient trifluoromethylation .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole involves trifluoromethylation of a variety of compounds including secondary and primary aryl- and alkylphospines, phenols, and peptides containing cysteine residues by SPPS and electrophilic S-trifluoromethylation .Molecular Structure Analysis
The molecular formula of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is C10H10F3IO . The SMILES string representation isCC1(C)OIC(F)(F)F
. Chemical Reactions Analysis
This compound is used in a variety of chemical reactions. For example, it is used in the selective trifluoromethylation of 1,3-disubstituted arenes through iridium-catalyzed arene borylation and copper-catalyzed trifluoromethylation . It is also used in the Pd-catalyzed electrophilic ortho-trifluoromethylation of arenes using trifluoroacetic acid as a promotor .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 75-79 °C . It should be stored at a temperature of 2-8°C .Mechanism of Action
properties
IUPAC Name |
1-azido-3,3-dimethyl-1λ3,2-benziodoxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3O/c1-9(2)7-5-3-4-6-8(7)10(14-9)12-13-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZWPGNZJFLZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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